Perfluamine

Beschreibung

Significance and Research Trajectory of Perfluorotripropylamine (PFPA) in Scientific Disciplines

The research trajectory of PFPA has evolved significantly since its initial synthesis. Early interest was largely driven by its potential in biomedical applications, specifically as a component in artificial blood substitutes due to its capacity to dissolve and transport oxygen. guidechem.comengineering.org.cnbinasss.sa.cr This research path explored its use in emulsions for oxygen delivery, a critical area in emergency medicine and surgery. psu.edu

In more recent years, the focus of PFPA research has expanded into other advanced chemical research contexts. Its inertness and stability make it a valuable medium for chemical reactions that require non-reactive environments. useforesight.io In the field of materials science, PFPA and other perfluorocarbons are investigated for creating superhydrophobic surfaces and specialized coatings. lookchem.com Furthermore, its distinct properties have led to its use as a reagent in the surface modification of polymeric microfluidic devices, enhancing the stable generation of aqueous droplets. chemicalbook.comchemicalbook.com The compound's unique spectroscopic signature also makes it a useful reference standard in certain analytical techniques.

The trajectory of PFPA research also reflects a growing awareness of the environmental behavior of per- and polyfluoroalkyl substances (PFAS). lgcstandards.com Consequently, a significant area of current research is dedicated to understanding the environmental fate, persistence, and potential bioaccumulation of PFPA. useforesight.io This includes studies on its atmospheric lifetime and its detection in various environmental matrices. useforesight.io

Historical Perspectives of Perfluorocarbon Research with Emphasis on Tripropylamine (B89841) Derivatives

The field of organofluorine chemistry, which provides the foundation for PFPA, began in the late 19th and early 20th centuries with the pioneering work of chemists like Moissan and Swarts, who developed methods for synthesizing fluorinated organic compounds. core.ac.uk The large-scale production of perfluorocarbons, including perfluorinated amines, gained momentum during the mid-20th century, largely driven by the needs of the Manhattan Project.

The Simons electrochemical fluorination (ECF) process, developed in the 1940s, was a key enabling technology for the synthesis of a wide range of perfluorinated compounds, including tripropylamine derivatives. This process involves the electrolysis of a hydrocarbon dissolved in anhydrous hydrogen fluoride (B91410), leading to the substitution of all hydrogen atoms with fluorine.

Early research into perfluorinated trialkylamines, such as perfluorotributylamine (B110022) (PFTBA), focused on their extreme inertness and stability, leading to their use as coolants, dielectric fluids, and stable hydraulic fluids. binasss.sa.cr The discovery of the high oxygen-dissolving capacity of these liquids in the 1960s opened up a new avenue of biomedical research. binasss.sa.cr This led to the investigation of various perfluorocarbon emulsions as potential "blood substitutes." Perfluorotripropylamine, along with other PFCs like perfluorodecalin (B110024), was a key component in some of these early formulations. psu.edu The primary challenge in this area was the development of stable emulsions with appropriate particle sizes for intravenous administration. psu.edu

Current Research Landscape and Emerging Scientific Questions for Perfluorotripropylamine

The current research landscape for PFPA is multifaceted, encompassing both applied and fundamental scientific questions. Key areas of ongoing investigation include:

Advanced Materials and Surface Science: Researchers are exploring the use of PFPA in the development of novel fluoropolymers and coatings with tailored properties such as enhanced chemical resistance and thermal stability. nbinno.com Its role as a surface-modifying agent in microfluidics continues to be an active area of research. chemicalbook.comchemicalbook.com

Analytical Chemistry: PFPA serves as a reference compound in certain analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), due to its predictable fragmentation patterns and retention times. unit.nogoogle.com Research is ongoing to expand its utility in the calibration and validation of analytical methods for detecting other fluorinated compounds.

Environmental Science: A major focus of current research is the environmental impact of PFPA. ekb.egrptu.de Scientists are investigating its persistence, long-range transport, and potential for bioaccumulation in various ecosystems. useforesight.io In September 2024, Belgium proposed identifying Perfluamine (another name for PFPA) as a Substance of Very High Concern (SVHC) under the EU's REACH regulation due to its classification as very persistent and very bioaccumulative (vPvB). useforesight.io The compound is estimated to have an atmospheric lifetime of 3,795 years. useforesight.io

Chemical Synthesis: PFPA is utilized as an intermediate or reactant in the synthesis of other specialized perfluorinated compounds. lookchem.com Its unique reactivity is being explored for the creation of novel molecules with specific functionalities.

Emerging scientific questions revolve around the long-term environmental consequences of widespread PFPA use, the development of more sustainable and degradable alternatives, and the potential for novel applications in areas like advanced electronics cooling and as a solvent in green chemistry processes. useforesight.io Further research is also needed to fully elucidate its toxicological profile and its interactions with biological systems.

Data Tables

Table 1: Physicochemical Properties of Perfluorotripropylamine

| Property | Value | Reference |

| CAS Number | 338-83-0 | chemicalbook.com |

| Molecular Formula | C9F21N | lookchem.com |

| Molecular Weight | 521.07 g/mol | lookchem.com |

| Appearance | Colorless, odorless, clear liquid | guidechem.com |

| Boiling Point | 125-135 °C | chemicalbook.com |

| Melting Point | -52 °C | chemicalbook.com |

| Density | 1.82 g/cm³ | chemicalbook.com |

| Refractive Index | 1.279 @ 25 °C | guidechem.com |

| Vapor Pressure | 5.16 hPa @ 20°C | chemicalbook.com |

Table 2: Key Research Applications of Perfluorotripropylamine

| Application Area | Specific Use | Reference |

| Biomedical | Component of artificial blood substitute emulsions | guidechem.comchemicalbook.comchemicalbook.com |

| Microfluidics | Surface modification reagent for droplet generation | guidechem.comchemicalbook.comchemicalbook.com |

| Electronics | Heat transfer fluid, dielectric insulating oil, cleaning agent | useforesight.iochemicalbook.comchemicalbook.com |

| Chemical Synthesis | Intermediate for specialty perfluorinated compounds | lookchem.com |

| Materials Science | Component in coatings and fluoropolymers | lookchem.comnbinno.com |

| Analytical Chemistry | Reference standard in GC-MS |

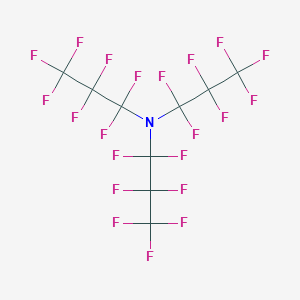

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,2,2,3,3,3-heptafluoro-N,N-bis(1,1,2,2,3,3,3-heptafluoropropyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9F21N/c10-1(11,4(16,17)18)7(25,26)31(8(27,28)2(12,13)5(19,20)21)9(29,30)3(14,15)6(22,23)24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAJLKEVKNDUJBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(N(C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N(C3F7)3, C9F21N | |

| Record name | 1-Propanamine, 1,1,2,2,3,3,3-heptafluoro-N,N-bis(1,1,2,2,3,3,3-heptafluoropropyl)- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059834 | |

| Record name | Perfluamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

130 °C | |

| Record name | PERFLUAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.822 25 °C/4 °C | |

| Record name | PERFLUAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

20 mm Hg @ 37 °C | |

| Record name | PERFLUAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

338-83-0 | |

| Record name | Perfluorotripropylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000338830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, 1,1,2,2,3,3,3-heptafluoro-N,N-bis(1,1,2,2,3,3,3-heptafluoropropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T396UK091 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PERFLUAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Process Optimization for Perfluorotripropylamine

Electrochemical Fluorination Techniques for Perfluorotripropylamine Production

The most established method for producing perfluorotripropylamine is the electrochemical fluorination (ECF) of tripropylamine (B89841) (TPA), commonly known as the Simons process. cecri.res.inwikipedia.org This process involves the electrolysis of a solution of TPA in anhydrous hydrogen fluoride (B91410) (AHF) using nickel anodes and steel or nickel cathodes. cecri.res.in Under optimal conditions, this method can achieve a yield of approximately 51% for the perfluorinated product, with a selectivity for PFTPA of about 87%. cecri.res.inresearchgate.net

The Simons process is advantageous as it can directly produce perfluorinated compounds while retaining the functional group of the starting material. wikipedia.orgsciencemadness.org However, the process is not without its challenges. The yield and product distribution are highly sensitive to experimental conditions such as temperature, current density, and substrate concentration. researchgate.netsciencemadness.org For instance, higher yields of perfluorinated products (up to 51%) can be obtained at a current density of 1.67 A/dm² by passing 105% of the theoretical electricity required. cecri.res.in

The mechanism of the Simons process is complex and still a subject of debate, with proposed mechanisms including free radical, carbocation, and high-valent nickel fluoride intermediates. cecri.res.inresearchgate.net The formation of various byproducts, including those resulting from C-C and C-N bond cleavage, cyclization, and isomerization, supports the involvement of a free radical pathway. cecri.res.inresearchgate.net

Table 1: Byproducts Identified in the Electrochemical Fluorination of Tripropylamine (This table is interactive and allows for sorting and filtering of data.)

| Byproduct | Percentage Yield |

|---|---|

| Perfluorinated cyclic amines (e.g., substituted pyrrolidine) | 7.5% |

| Products from Cα-N bond cleavage | Varies |

| Products from β- and γ-bond cleavages | Varies |

| Partially fluorinated amines | Present, reduced with excess electricity |

Continuous Production Advancements and Reaction Control in Perfluorotripropylamine Synthesis

Recent advancements have focused on developing continuous production methods for PFTPA to improve efficiency, safety, and scalability over traditional batch processes. google.comuk-cpi.com Continuous flow synthesis involves carrying out reactions in a continuous stream, which allows for better control over reaction parameters and can lead to higher yields and fewer byproducts. google.comflinders.edu.au

One continuous production method involves vapor-phase fluorination. In this process, tripropylamine vapor is diluted with an inert gas like nitrogen and continuously fed into a fluorination reactor containing a fluorinating agent. google.com Concurrently, a fluorine-nitrogen mixed gas is introduced into the reactor. google.com By carefully controlling the feed ratio of the fluorinating agent to tripropylamine, reaction temperature (typically between 100-350 °C), and residence time (3-60 seconds), the organic reactant can be completely fluorinated while minimizing the cleavage of intramolecular C-C bonds. google.com This method is suitable for large-scale continuous production and offers easier control of reaction conditions. google.com

Novel Synthetic Routes and Fluorination Reagents for Perfluorotripropylamine

While electrochemical fluorination remains a primary method, research into alternative synthetic routes and fluorinating agents continues. Direct fluorination using elemental fluorine is a powerful technique but is often difficult to control due to the high reactivity of fluorine. researchgate.net However, a high-yield synthesis of perfluorinated tertiary amines from their hydrocarbon precursors using direct fluorination has been reported, with yields reaching up to 70% for certain amines. researchgate.net

The development of novel fluorinating agents offers more selective and safer alternatives to traditional methods. numberanalytics.com Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor are known for their high reactivity and selectivity, reducing the formation of unwanted byproducts. numberanalytics.commdpi.com While not specifically detailed for PFTPA synthesis in the provided context, these modern reagents have shown broad applicability in the fluorination of complex molecules. numberanalytics.commdpi.com For example, Selectfluor has been used for the chemoselective mono- and difluorination of 1,3-dicarbonyl compounds. mdpi.com

Other fluorinating agents like Ishikawa's reagent (N,N-diethyl-1,1,2,3,3,3-hexafluoropropylamine) are used for converting alcohols to fluorides under mild conditions and are synthesized from the reaction of perfluoropropene with a secondary amine. acsgcipr.org While this specific reagent is for a different transformation, the underlying principle of developing specialized reagents highlights a key area of research in organofluorine chemistry.

Purification and Isolation Methodologies for Perfluorotripropylamine Products

The crude product from the synthesis of PFTPA is a complex mixture containing the desired product, partially fluorinated compounds, and various byproducts. cecri.res.in Therefore, effective purification and isolation methods are crucial.

A common initial step involves washing the reaction product with an alkaline solution, such as aqueous potassium hydroxide (B78521), followed by a water wash to neutralize and remove acidic impurities. google.comfluorine1.ru The organic phase is then separated and dried. google.com

Fractional distillation is a key technique used to separate PFTPA from byproducts with different boiling points. cecri.res.in For example, a mixture of perfluorinated products from the ECF of TPA can be separated into different fractions by distillation, with the main fraction containing PFTPA. cecri.res.in

For removing impurities that are difficult to separate by distillation, such as partially fluorinated compounds containing hydrogen or carbon-carbon double bonds, chemical treatment methods are employed. One such method involves treating the crude product with a strong aqueous base in the presence of Ca²⁺ or Ba²⁺ ions, alcoholate ions, and a secondary amine. google.com Another approach involves treating the crude product with a solution of potassium hydroxide in ethanol, which reacts with unsaturated or hydrogen-containing byproducts. sioc-journal.cn

More advanced purification techniques like membrane filtration (nanofiltration and reverse osmosis) and adsorption on materials like activated carbon have been shown to be effective for removing perfluorinated compounds from water, and these principles can be applied to product purification. mdpi.comnj.gov

Biocompatibility and Biological Interaction Mechanisms of Perfluorotripropylamine

In Vitro Biocompatibility Assessments of Perfluorotripropylamine Emulsions

The biocompatibility of PFTPA is often evaluated in the form of an emulsion, as PFCs are immiscible with blood. google.com In vitro studies provide a controlled environment to assess the direct effects of these emulsions on cells.

Research on perfluorocarbon emulsions, some of which contain PFTPA, has shown varied effects on different cell types. For instance, studies on perfluorodecalin (B110024) (PFD)-based emulsions, which are often stabilized with components like Pluronic F-68 and have included PFTPA (e.g., in Fluosol-DA), have demonstrated mild to moderate inhibition of endotoxin-induced cytokine production in monocytic cells. While PFD alone showed minimal effects on the proliferation of endothelial and monocytic cells, lecithin-based PFD emulsions exhibited significant toxicity towards phagocytic cells, particularly monocytes.

Cytotoxicity screenings are a fundamental part of in vitro biocompatibility. Studies have revealed that while many PFCs and surfactants used in emulsions show minimal cytotoxicity, some components can have dose-dependent toxic effects. researchgate.net For example, one study noted that a specific PFC, perfluorooctylbromide (PFOB), and certain PEG-based surfactants had specific concentration limitations.

The cellular inflammatory response to materials can be measured by quantifying the secretion of inflammatory mediators like interleukin-6 (IL-6) and prostaglandin (B15479496) E2 (PGE2). scispace.com While specific data for PFTPA-only emulsions is limited, studies on related PFC emulsions show that the emulsifying agents can significantly influence the inflammatory response. For example, lecithin-based PFD emulsions were found to suppress the release of IL-1β and IL-6 from stimulated monocytes by over 98%.

The uptake of PFC nanoemulsions by cells is a critical aspect of their biological interaction. This process is generally understood to occur via endocytosis. thno.org The efficiency and pathway of uptake can be influenced by the size and surface properties of the emulsion particles.

In Vivo Biocompatibility Profiles of Perfluorotripropylamine

In vivo studies in animal models provide a more comprehensive understanding of how PFTPA emulsions interact with a complete biological system.

Following intravenous administration, PFC emulsions are primarily taken up by the phagocytic cells of the reticuloendothelial system (RES), leading to accumulation in organs rich in these cells, such as the liver and spleen. nih.govthno.org Studies involving emulsions containing PFTPA have documented transient increases in the weights of the liver and spleen in rats. nih.gov Maximal storage in the spleen was observed as early as 12 hours after administration, while the liver reached its peak content after 2 days. nih.gov

The inflammatory and immune responses to PFC emulsions in vivo can be complex. The injection of these emulsions can modify immune system functions, with the specific response depending on factors like dose and administration route. frontiersin.org Some PFC emulsions have been shown to have immunomodulatory effects. For instance, an emulsion containing PFTPA, when injected peritoneally in rats, enhanced the humoral immune response to sheep red blood cells, suggesting an immunopotentiating property. frontiersin.org However, other studies have pointed towards potential immunosuppressive effects, which could be beneficial in contexts like reducing myocardial reperfusion injury but detrimental in cases of infection. nih.gov Concerns have also been raised that PFCs could influence neutrophil functions, necessitating monitoring for potential infectious complications in patients. nih.gov

The long-term biocompatibility of PFTPA is largely linked to its retention time in the body. Being chemically and biologically inert, PFTPA itself is not expected to cause direct toxicity. nih.govfrontiersin.org However, its prolonged presence in RES organs is a significant consideration. nih.gov Studies using 19F MRI to track PFTPA in rats have shown that it is retained in the liver and spleen for extended periods. nih.gov The physical presence of these droplets is the primary long-term biocompatibility concern.

Systemic Clearance and Elimination Pathways of Perfluorotripropylamine in Biological Models

The persistence of PFTPA in the body is a key aspect of its biocompatibility profile. Unlike many substances, PFCs are not metabolized. engineering.org.cnjst.go.jp Their elimination from the body is a physical process.

Following intravenous injection, PFTPA-containing emulsion particles are cleared from the bloodstream by the RES, leading to their accumulation primarily in the liver and spleen. thno.orgnih.gov Studies in rats with an emulsion of perfluorodecalin (FDC) and PFTPA showed that maximal storage was reached in the spleen after 12 hours and in the liver after 2 days. nih.gov

PFTPA is not metabolized in the body. google.comjst.go.jp Mass spectrometry analysis of PFTPA recovered from the liver has shown it to be identical to the standard compound, and no excess fluoride (B91410) ions were detected in urine, indicating that it is not catabolized in vivo. jst.go.jp

The primary route of elimination for PFTPA is exhalation through the lungs. nih.govthno.orgjst.go.jp After being released from the RES organs, PFTPA is transported by blood components (likely lipoproteins) to the lungs, where it partitions into the alveolar air space due to its vapor pressure and is expelled. thno.orgengineering.org.cnjst.go.jp The rate of excretion is generally proportional to the vapor pressure of the specific PFC. nih.gov PFTPA has a relatively low vapor pressure, which contributes to its long retention time in the body. jst.go.jp The biological half-life of PFTPA has been measured in various animal models. In rats, the half-life for expiratory excretion was calculated to be approximately 63 days. jst.go.jp Another study in rats using 19F MRI to measure PFTPA in the liver and spleen reported exponential half-lives ranging from 110 to 190 days. nih.gov This long half-life, compared to other PFCs like perfluorooctyl bromide (which has a half-life of about 4 days), is a significant characteristic of PFTPA. thno.orgfrontiersin.orgresearchgate.net

Advanced Biomedical and Diagnostic Applications of Perfluorotripropylamine

Perfluorotripropylamine in Oxygen Delivery Systems and Artificial Blood Substitutes

The ability of perfluorocarbons to dissolve large volumes of respiratory gases has driven research into their use as oxygen therapeutics, commonly known as artificial blood substitutes. binasss.sa.crufp.pt PFTPA has been a key component in some of these formulations, primarily due to its stability and gas-carrying capabilities.

Emulsion Formulations for Biomedical Gas Transport

Pure PFCs, being chemically and biologically inert, are not directly injectable into the bloodstream. researchgate.netnih.gov To overcome this, they are formulated into stable nano-emulsions. researchgate.netd-nb.info One of the earliest and most well-known PFC-based blood substitutes was Fluosol-DA-20%, a 20% emulsion that combined perfluorodecalin (B110024) with perfluorotripropylamine. nih.govtandfonline.com PFTPA was included in this formulation to enhance the stability of the emulsion. moh.gov.my This emulsion was designed to transport and deliver oxygen to tissues, with the small size of the emulsion droplets (0.1-0.2 μm) allowing for penetration into microcirculation where red blood cells might be restricted. ufp.pt

The principle of oxygen transport in these emulsions is based on the physical solubility of gases in the PFC core, which is directly proportional to the partial pressure of oxygen. google.com Research has also explored other emulsifying agents, such as egg yolk phospholipids, to improve stability and biocompatibility over earlier formulations that used agents like Pluronic F-68. d-nb.infotandfonline.com The intra-abdominal administration of oxygen-saturated PFTPA has also been shown to improve both portal venous and arterial oxygenation in animal models, suggesting alternative modes of oxygen delivery. nih.gov

Research on Hemoglobin-Free Oxygen Carrying Capacity

Unlike hemoglobin-based oxygen carriers (HBOCs), which rely on the chemical binding of oxygen to a central iron atom within a heme group, PFC emulsions like those containing PFTPA transport oxygen through physical dissolution. binasss.sa.crnih.gov This means their oxygen-carrying capacity is linearly dependent on the partial pressure of oxygen in the surrounding environment. semanticscholar.org While this mechanism differs from the cooperative binding of oxygen by hemoglobin, it offers the advantage of delivering oxygen to tissues even at very high oxygen tensions. nih.gov

Clinical studies with Fluosol-DA, containing PFTPA, demonstrated that while it acted primarily as a volume expander at ambient oxygen levels, it significantly contributed to the oxygen-delivery system at higher arterial oxygen pressures (greater than 300 torr). nih.gov Research has shown that PFTPA has a moderate oxygen solubility of approximately 7.2% v/v at 37°C under hyperoxic conditions. Although first-generation PFC emulsions like Fluosol-DA had limitations in terms of oxygen-carrying capacity and stability, they paved the way for the development of second-generation PFCs with improved characteristics. moh.gov.mysemanticscholar.org

Perfluorotripropylamine as a Contrast Agent in Fluorine-19 Magnetic Resonance Imaging (19F MRI)

The fluorine-19 (¹⁹F) nucleus possesses properties that make it an excellent candidate for magnetic resonance imaging, including a natural abundance of 100% and high sensitivity, second only to protons (¹H). semanticscholar.orgnih.gov Crucially, there is a negligible amount of endogenous fluorine in biological tissues, resulting in a background-free signal for ¹⁹F MRI. nih.govopenaccessgovernment.org This allows for the unambiguous detection and quantification of exogenously administered fluorine-containing compounds like PFTPA.

Development of Perfluorocarbon Nanoemulsions for 19F MRI

For in vivo applications, PFTPA is formulated into nanoemulsions, which serve as contrast agents for ¹⁹F MRI. nih.govnih.gov These nanoemulsions consist of a liquid PFTPA core surrounded by a surfactant layer, often composed of lipids, which can be functionalized for various purposes. nih.govwustl.edu The development of stable, biocompatible nanoemulsions is critical for their use in biomedical imaging. apm.ac.cn Researchers have focused on creating nanoemulsions that can circulate in the bloodstream for a sufficient duration to reach target tissues. nih.gov The tissue half-life of PFTPA is relatively long (up to 65 days), which allows for extended imaging windows. semanticscholar.orgnih.gov

The design of these nanoemulsions can be tailored to enhance their imaging properties. For instance, the incorporation of paramagnetic materials like gadolinium into the nanoemulsion can increase the relaxation rate of ¹⁹F, thereby improving the signal at clinical field strengths. nih.govnih.gov

Quantitative Molecular Imaging with Perfluorotripropylamine-Based Agents

A significant advantage of ¹⁹F MRI with PFTPA-based agents is the potential for quantitative imaging. nih.gov The ¹⁹F MRI signal is directly proportional to the number of fluorine atoms present in a given volume, allowing for the quantification of the contrast agent's concentration in tissues. nih.govengineering.org.cn This "hot-spot" imaging, where only the labeled agent is visible against a dark background, simplifies quantification compared to conventional ¹H MRI, which often requires pre- and post-contrast image subtraction. semanticscholar.orgresearchgate.net

The distinct chemical shift of fluorine atoms in different molecules also offers the possibility of multi-spectral imaging, where different PFC agents could be used to visualize multiple biological targets simultaneously. maastrichtuniversity.nl This quantitative capability is invaluable for assessing the extent of disease, monitoring therapeutic response, and understanding the biodistribution of targeted agents. nih.govnih.gov

Cell Tracking and Targeted Imaging Applications

PFTPA-based nanoemulsions can be utilized for in vivo cell tracking. nih.govfrontiersin.org Cells, such as immune cells or stem cells, can be labeled ex vivo with PFTPA nanoemulsions and then introduced into the body. researchgate.net ¹⁹F MRI can then be used to non-invasively monitor the migration and biodistribution of these labeled cells over time. openaccessgovernment.orgresearchgate.net This has significant implications for monitoring cell-based therapies and understanding cellular processes in disease. frontiersin.org

Furthermore, the surface of PFTPA nanoemulsions can be decorated with targeting ligands, such as antibodies or peptides, to direct them to specific molecular markers associated with diseases like cancer or thrombosis. nih.govfrontiersin.org This targeted approach allows for the visualization of specific pathological processes at the molecular level. nih.gov For example, targeted PFC nanoparticles have been used to image biomarkers of angiogenesis and fibrin (B1330869) clots. nih.gov The ability to combine targeting with the quantitative nature of ¹⁹F MRI provides a powerful tool for diagnostic imaging and biomedical research. apm.ac.cn

Perfluorotripropylamine in Drug Delivery Systems and Theranostics

Perfluorotripropylamine (PFTPA) has emerged as a significant compound in the development of advanced drug delivery systems and theranostic platforms. nih.govresearchgate.neticm.edu.pl Its unique properties, including high gas-dissolving capacity and biological inertness, make it a valuable component in sophisticated nanoformulations designed for both therapeutic and diagnostic purposes. nih.govfrontiersin.org As part of the broader class of perfluorocarbons (PFCs), PFTPA is integral to nanoemulsions and nanoparticles that serve as multifunctional vehicles in medicine. nih.govnih.gov These systems are engineered to carry therapeutic agents, enhance imaging modalities, and improve the efficacy of treatments like radiotherapy and photodynamic therapy. acs.orgnih.gov

Nanoparticle and Nanoemulsion Design for Targeted Therapeutics

The formulation of PFTPA into nanoparticles and nanoemulsions is a cornerstone of its application in targeted therapeutics. nih.govnih.gov These nanocarriers, typically with droplet sizes under 500 nm, are designed to encapsulate and deliver a wide array of therapeutic molecules. thno.orgresearchgate.net The design of these delivery systems is highly versatile, allowing for the creation of biphasic, triphasic, or even more complex double nanoemulsions to suit specific therapeutic needs. thno.orgnih.gov

Biphasic nanoemulsions, the most common type, consist of a PFTPA core dispersed in an aqueous phase, stabilized by a surfactant layer. nih.gov This basic structure can be enhanced by incorporating a hydrocarbon oil to create triphasic nanoemulsions, or by creating water-in-PFC-in-water (W1/PFC/W2) double nanoemulsions. thno.org The choice of formulation depends on the properties of the drug to be delivered and the desired delivery mechanism.

A key aspect of their design is the potential for active targeting. nih.govnih.gov The surface of these nanoemulsions can be functionalized with various ligands, such as antibodies, peptides, or small molecules. nih.govnih.gov This modification enables the nanoparticles to bind specifically to receptors that are overexpressed on diseased cells, thereby concentrating the therapeutic effect at the target site while minimizing systemic exposure. nih.gov

Table 1: Types of Perfluorocarbon Nanoemulsions for Drug Delivery

| Nanoemulsion Type | Description | Key Components |

|---|---|---|

| Biphasic | A perfluorocarbon (e.g., PFTPA) is the dispersed phase in a continuous water phase. | Perfluorocarbon, Water, Surfactant. nih.gov |

| Triphasic | Incorporates a hydrocarbon oil as an additional dispersed phase alongside the perfluorocarbon. | Perfluorocarbon, Hydrocarbon Oil, Water, Surfactants. thno.org |

| W1/PFC/W2 Double Nanoemulsion | An aqueous phase is encapsulated within a perfluorocarbon droplet, which is then dispersed in an outer aqueous phase. | Water (internal), Perfluorocarbon, Water (external), Surfactants. thno.org |

This table summarizes the fundamental designs of perfluorocarbon nanoemulsions used in drug delivery applications.

Encapsulation and Release Kinetics of Therapeutic Payloads

Perfluorocarbons like PFTPA are uniquely suited for encapsulating therapeutic agents due to their hydrophobic and lipophobic nature. This allows PFC-based nanoemulsions to carry a diverse range of payloads, from small-molecule drugs to larger biologics like proteins and nucleic acids. icm.edu.plthno.org The therapeutic agent can be dissolved within the PFC core, incorporated into the stabilizing surfactant layer, or attached to the surface of the nanoparticle. nih.gov

The release of the therapeutic payload from the nano-carrier is a critical factor determining its efficacy. rsc.org Drug release can occur through several mechanisms, including passive diffusion or contact-mediated delivery, where the drug is transferred upon the nanoparticle's binding to a target cell. nih.gov Furthermore, advanced systems are designed for stimuli-responsive release, where an external trigger such as ultrasound or light initiates the release of the drug. thno.orgthno.org For instance, laser-activated PFTPA nanodroplets can undergo a phase transition from liquid to gas, disrupting the carrier and releasing the encapsulated drug with high spatiotemporal control. nih.govmdpi.com

The kinetics of drug release can be precisely controlled by modifying the composition and structure of the nanoemulsion, such as by crosslinking the shell of the nanoparticle. rsc.org Slower, sustained release profiles can be achieved, which may enhance therapeutic outcomes and reduce toxicity compared to rapid burst release. nih.gov

Table 2: Therapeutic Payloads Delivered by Perfluorocarbon Nanoemulsions

| Payload Category | Examples | Reference |

|---|---|---|

| Small Molecules | Doxorubicin, Paclitaxel, Celecoxib | thno.orgnih.gov |

| Biologics | Small interfering RNAs (siRNAs), Proteins, Peptides, Enzymes | thno.orgnih.gov |

| Oligonucleotides | Plasmid DNA (pDNA) | thno.orgescholarship.org |

| Photosensitizers | 5-Aminolevulinic acid (5-ALA), Indocyanine Green | frontiersin.orgnih.gov |

This table provides examples of the diverse therapeutic agents that can be encapsulated within perfluorocarbon-based delivery systems.

Dual Diagnostic and Therapeutic Functionalities (Theranostics)

The integration of diagnostic and therapeutic capabilities into a single agent, known as theranostics, is a rapidly advancing field where PFTPA plays a crucial role. nih.govresearchgate.netnih.gov Theranostic nanoparticles allow for simultaneous disease imaging, targeted drug delivery, and real-time monitoring of treatment response. nih.govmdpi.com

PFTPA is particularly valuable for ¹⁹F Magnetic Resonance Imaging (¹⁹F MRI). nih.gov Since the body has a negligible natural fluorine signal, the ¹⁹F signal from PFTPA-containing nanoemulsions provides a "hot-spot" image with high specificity and no background noise. nih.govnih.gov This allows for the precise visualization and quantification of the nano-carrier's accumulation in target tissues, such as tumors. nih.gov

In its theranostic capacity, a PFTPA-based nanoemulsion can be loaded with a chemotherapeutic drug. Using ¹⁹F MRI, clinicians can confirm that the drug carrier has reached the tumor before activating a triggered release mechanism. nih.gov Moreover, PFTPA's high oxygen-carrying capacity is exploited to enhance therapies limited by hypoxia. nih.govescholarship.org For example, in photodynamic therapy (PDT), PFTPA nanoemulsions can deliver both a photosensitizer and the oxygen required to produce cytotoxic reactive oxygen species upon light irradiation, significantly boosting therapeutic efficacy. nih.govresearchgate.net This oxygenating property also makes PFTPA a potential radiosensitizer, as well-oxygenated tumors are more susceptible to radiation therapy. acs.orgnih.gov

Table 3: Examples of Perfluorotripropylamine in Theranostic Applications

| Application | Diagnostic Modality | Therapeutic Action | Reference |

|---|---|---|---|

| Cancer Imaging and Therapy | ¹⁹F MRI | Targeted drug delivery, Oxygenation for radiosensitization | nih.gov |

| Photodynamic Therapy (PDT) | Fluorescence Imaging (of photosensitizer) | Delivery of photosensitizer and oxygen to overcome hypoxia | nih.govresearchgate.net |

| Organ Biodistribution Studies | ¹⁹F MRI | Tracking the distribution of the delivery vehicle | nih.gov |

This table illustrates the dual-function capabilities of Perfluorotripropylamine in various biomedical applications.

Other Emerging Biomedical Research Frontiers for Perfluorotripropylamine

Beyond its established roles, Perfluorotripropylamine is being explored in several other cutting-edge areas of biomedical research. ntu.edu.sgnih.govfrontierspartnerships.org These emerging applications leverage its unique physical and chemical properties to address unmet challenges in medicine. frontiersin.orgfrontiersin.org

One notable frontier is in enhanced topical therapies. Researchers have developed a PFTPA-based oxygenated emulsion gel for the photodynamic therapy of cutaneous squamous cell carcinoma. nih.gov When combined with microneedles to improve skin penetration, this formulation significantly increases the local oxygen concentration and the accumulation of the photosensitizer, leading to improved tumor destruction upon laser irradiation. nih.govresearchgate.net

Another area of investigation is the use of PFTPA in acoustic droplet vaporization (ADV) for ultrasound therapy. ntu.edu.sg In this technique, liquid PFTPA nanodroplets are designed to convert into gas microbubbles when exposed to ultrasonic energy. This phase transition can be used for highly localized therapeutic effects, such as enhancing drug delivery or causing thermal ablation of tissue. ntu.edu.sg

Historically, PFTPA was a key component of early-generation blood substitutes, such as Fluosol-DA, due to its ability to form stable emulsions and transport oxygen. nih.govnih.gov While these initial formulations faced challenges, the fundamental concept of using perfluorocarbon emulsions for oxygen delivery continues to inspire research, particularly in applications like organ preservation and mitigating ischemia. researchgate.net

Environmental Fate, Transport, and Persistence of Perfluorotripropylamine

Degradation Pathways and Environmental Half-Life in Environmental Compartments

The environmental persistence of perfluorotripropylamine is profound, with its degradation being extremely slow under typical environmental conditions. useforesight.io Its structure renders it highly resistant to most natural degradation mechanisms. cymitquimica.comuseforesight.io This resistance leads to a very long environmental half-life, particularly in the atmosphere. The estimated atmospheric lifetime for perfluorotripropylamine is greater than 2,000 years, with one assessment suggesting a global atmospheric lifetime of approximately 3,795 years. useforesight.ioeuropa.eu When degradation eventually occurs, the ultimate breakdown products are expected to be carbon dioxide (CO2), hydrogen fluoride (B91410) (HF), and various nitrogen oxides (NOx). europa.eu

| Parameter | Value | Compartment |

| Atmospheric Half-Life | > 2000 years europa.eu | Air |

| Atmospheric Half-Life | ~3,795 years useforesight.io | Air |

| Biological Half-Life | 110 - 190 days (Exponential Model) nih.gov | Rat (Liver & Spleen) |

| Biological Half-Life | 175 - 300 days (Linear Model) nih.gov | Rat (Liver & Spleen) |

Specific aerobic and anaerobic degradation studies on perfluorotripropylamine are not extensively detailed in publicly available literature. However, its classification as a perfluorinated compound provides strong evidence of its behavior. Perfluorinated compounds are known to be resistant to microbial degradation. nih.gov Perfluorotripropylamine is considered not readily biodegradable. synquestlabs.com The general consensus for highly fluorinated chemicals is that they are resistant to both abiotic and biotic degradation processes, which includes both aerobic and anaerobic pathways. useforesight.ionih.gov While some polyfluorinated substances may undergo transformation under these conditions, perfluorinated substances like perfluorotripropylamine are exceptionally recalcitrant. nih.govnih.gov

Perfluorotripropylamine exhibits high stability against breakdown by light (photolysis) and water (hydrolysis). nih.govtoxicdocs.org Investigations based on read-across from its structural analog, perfluorotriethylamine (B110023) (PTEA), indicate that no significant phototransformation occurs from either direct photolysis or indirect photolysis by hydroxyl radicals in the atmosphere. europa.eu It is assumed that the compound does not absorb UV light in the range relevant for the lower atmosphere. europa.eu As a class, fluorinated organic compounds are generally resistant to hydrolysis, a characteristic that holds true for perfluorotripropylamine. nih.gov

Distribution and Partitioning in Environmental Media (Soil, Water, Air)

The environmental distribution of perfluorotripropylamine is governed by its physical and chemical properties. Upon release, it is expected to reside almost exclusively in the atmosphere. europa.eu Due to its vapor pressure and water solubility characteristics, the substance is not expected to partition significantly from the atmosphere into other environmental compartments like water or soil. europa.eu

However, in the broader context of PFAS contamination, partitioning processes are critical to their environmental transport. For PFAS compounds in general, partitioning to solid phases like soil and sediment is a key process that retards their migration. itrcweb.orgnih.gov This sorption is often controlled by interactions with soil organic carbon and the clay mineral content of the soil. itrcweb.orgnih.gov The mobility of PFAS in soil can also be influenced by factors such as pH, with lower pH values sometimes increasing the sorption of anionic PFAS. itrcweb.orgresearchgate.net

Bioaccumulation and Biotransformation Potential in Ecological Systems

Perfluorotripropylamine is considered to have a significant potential for bioaccumulation. cymitquimica.comuseforesight.iosynquestlabs.com This means it can accumulate in the tissues of living organisms at concentrations higher than in the surrounding environment. useforesight.io Concerns over its bioaccumulative nature have contributed to proposals to classify it as a very bioaccumulative (vB) substance. useforesight.io High bioconcentration factors (BCFs) have been noted in aquatic organisms. useforesight.io

Studies on rats have provided insight into its biological half-life. After administration of a perfluorotripropylamine emulsion, the compound was found to be retained in the liver and spleen. nih.gov The exponential elimination half-lives for the combined liver and spleen were calculated to be between 110 and 190 days. nih.gov As a highly fluorinated compound, perfluorotripropylamine is resistant to biotransformation, meaning it is not easily broken down or metabolized by organisms. nih.gov

Toxicological Assessment and Mechanistic Studies of Perfluorotripropylamine

In Vitro Toxicological Models and Cellular Responses to Perfluorotripropylamine

In vitro toxicological testing serves as a foundational approach for assessing the potential hazards of chemical substances at the cellular level. numberanalytics.com These methods utilize isolated cells or tissues in a controlled laboratory setting, offering a means to investigate cellular responses and mechanisms of toxicity without the use of whole organisms. numberanalytics.com Common in vitro models include primary cell cultures, immortalized cell lines, and three-dimensional (3D) tissue models like organ-chips, which are designed to mimic the physiological environment of specific organs. numberanalytics.comemulatebio.comkuleuven.be Cytotoxicity assays are frequently employed to measure adverse effects, such as compromised cell membrane integrity (e.g., lactate (B86563) dehydrogenase release assay), reduced metabolic activity (e.g., MTT assay), or inhibition of cell proliferation (e.g., clonogenic assay). sciltp.comexplorationpub.com

Studies on per- and polyfluoroalkyl substances (PFAS) have utilized a range of in vitro models to screen for potential hazards, including developmental neurotoxicity and immunotoxicity. nih.govmdpi.com For perfluorotripropylamine (PFTPA), specific research has focused on its effects on immune cells. An investigation into the influence of a perfluorochemical emulsion, Fluosol-DA, which contains perfluorotripropylamine and perfluorodecalin (B110024), revealed significant impacts on human neutrophil function. nih.gov In this in vitro model, neutrophils incubated with the emulsion showed markedly inhibited chemotactic and phagocytic responses compared to controls. nih.gov Specifically, chemotaxis towards zymosan-activated serum was substantially inhibited. nih.gov Furthermore, the phagocytosis of polystyrene beads was decreased by approximately 50%. nih.gov The study also observed that neutrophils exposed to the PFTPA-containing emulsion exhibited altered aggregation responses and depressed superoxide (B77818) release when stimulated. nih.gov

These findings highlight the utility of in vitro systems in identifying specific cellular processes affected by PFTPA. While studies on a broad range of cell types are limited, the data from human neutrophils suggest that PFTPA can directly modulate critical functions of immune cells.

Table 1: Summary of In Vitro Cellular Responses to a Perfluorotripropylamine-Containing Emulsion

| Cell Type | Endpoint Measured | Observed Effect | Citation |

|---|---|---|---|

| Human Neutrophils | Chemotaxis | Markedly inhibited response to zymosan-activated serum. | nih.gov |

| Human Neutrophils | Phagocytosis | Decreased phagocytosis of polystyrene beads to 52% of control. | nih.gov |

| Human Neutrophils | Aggregation | Slower aggregation with an extended activation time upon stimulation with phorbol (B1677699) myristate acetate (B1210297) (PMA). | nih.gov |

| Human Neutrophils | Superoxide Release | Depressed release when stimulated by PMA. | nih.gov |

| Human Neutrophils | Adherence | Significantly depressed adherence when stimulated by PMA. | nih.gov |

In Vivo Toxicological Endpoints and Organ-Specific Effects

In vivo studies, which involve the use of laboratory animals, are essential for understanding the systemic effects of chemical exposure and identifying target organs for toxicity. nih.gov These studies evaluate a range of toxicological endpoints, including changes in body and organ weights, histopathological alterations in tissues, and variations in clinical chemistry and hematology parameters. nih.govekb.eg For per- and polyfluoroalkyl substances (PFAS), in vivo research has often identified the liver and kidneys as primary target organs for toxicity. nih.govnaturalspublishing.com

Research on perfluorotripropylamine (PFTPA) has indicated specific organ-specific effects, particularly concerning its accumulation. In studies where an emulsion containing PFTPA was administered to rats, the compound was found to be stored in various organs. nih.gov The spleen reached its maximum storage of the perfluorochemical (PFC) as early as 12 hours after administration, while the liver attained its peak content after two days. nih.gov This differential timeline of accumulation points to these two organs as significant sites of PFTPA sequestration and potential targets for toxicity. nih.gov

While specific histopathological findings for PFTPA are not extensively detailed in the available literature, studies on PFCs in general have noted dose-dependent side effects, such as elevations in plasma concentrations of cellular enzymes, which can be indicative of organ damage. nih.gov The pronounced accumulation of PFTPA in the liver and spleen suggests that these organs are key areas of interest for assessing potential long-term toxicological outcomes. nih.gov

Table 2: Observed In Vivo Organ-Specific Effects of Perfluorotripropylamine

| Organ | Observed Endpoint | Animal Model | Citation |

|---|---|---|---|

| Spleen | Maximal storage of the compound reached within 12 hours post-administration. | Rat | nih.gov |

| Liver | Maximal storage of the compound reached 2 days post-administration. | Rat | nih.gov |

Investigation of Molecular and Cellular Mechanisms of Toxicity

Understanding the molecular and cellular mechanisms by which a substance exerts toxicity is a critical aspect of modern toxicology. grc.org For the broader class of per- and polyfluoroalkyl substances (PFAS), research has begun to elucidate several key molecular pathways that are perturbed upon exposure. These investigations suggest that PFAS can interact with various cellular components, leading to downstream effects on gene expression and metabolic function. mdpi.commdpi.com

A primary mechanism implicated in PFAS toxicity involves the activation of nuclear receptors. mdpi.comunito.it In rodent models, certain PFAS have been shown to be potent activators of the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism. unito.itnih.gov This activation is linked to subsequent changes in fatty acid metabolism and energy balance. unito.itfrontiersin.org However, there are known differences in PPARα responses between rodents and humans, which is an important consideration for risk assessment. unito.it

Beyond PPARα, other signaling pathways have been identified as targets of PFAS. These include the nuclear factor kappa B (NFκB) and the nuclear factor erythroid 2-related factor 2 (Nrf2) pathways, which are involved in inflammatory responses and oxidative stress, respectively. mdpi.comnih.gov Integrated analyses of transcriptomics and metabolomics data following exposure to some PFAS have revealed significant alterations in purine (B94841) metabolism, the TCA cycle, and endoplasmic reticulum protein synthesis, often regulated through the mTORC1 pathway. nih.gov Although studies focusing specifically on the molecular mechanisms of perfluorotripropylamine are limited, it is plausible that it shares some of these mechanistic pathways with other well-studied PFAS compounds due to structural similarities. mdpi.commdpi.com

Table 3: Proposed Molecular and Cellular Mechanisms of Toxicity for PFAS Compounds

| Mechanism/Pathway | Description | Associated PFAS | Citation |

|---|---|---|---|

| PPARα Activation | Activation of the peroxisome proliferator-activated receptor alpha, a nuclear receptor that regulates lipid metabolism. | PFOA, PFOS | mdpi.comunito.itnih.gov |

| Disruption of Lipid Metabolism | Alterations in fatty acid catabolism and cellular lipid processing. | PFOA, General PFAS | mdpi.comfrontiersin.org |

| NFκB Signaling | Involvement of the nuclear factor kappa B pathway, which plays a role in inflammation and immune responses. | General PFAS | mdpi.comnih.gov |

| Nrf2 Pathway | Activation of the Nrf2 transcription factor, a key regulator of the cellular antioxidant response. | PFOA, PFOS | mdpi.com |

| mTORC1 Pathway | Regulation of purine metabolism, TCA cycle, and protein synthesis via the mTORC1 signaling complex. | PFOA | nih.gov |

| Oxidative Stress | Generation of reactive oxygen species (ROS) leading to cellular damage. | General Fluoride (B91410), PFOA | nih.govnih.gov |

Long-Term Exposure Effects and Tissue Retention Studies of Perfluorotripropylamine

The biopersistence of chemical compounds, characterized by their long retention times in biological tissues, is a key factor in assessing the potential for long-term health effects. mdpi.com Perfluorinated compounds are known for their stability and tendency to remain in the body for extended periods. synquestlabs.com Perfluorotripropylamine (PFTPA) exhibits significant tissue retention, distinguishing it from some other perfluorochemicals. nih.gov

The tissue half-life of PFTPA has been reported to be approximately 65 days, which is notably longer than that of other compounds like perfluorooctyl bromide. nih.gov More detailed investigations have quantified the long-term retention of PFTPA in specific organs. In a study using rats, the amount of PFTPA in the liver and spleen was monitored for up to 86 weeks post-infusion using non-invasive ¹⁹F Magnetic Resonance Imaging (MRI). nih.gov

The analysis from this long-term study provided calculations for organ retention half-lives using two different models. nih.gov The exponential elimination model yielded half-lives for the combined liver and spleen PFTPA content ranging from 110 to 190 days. nih.gov When a linear elimination model was applied to the same data, the calculated half-lives were even longer, ranging from 175 to 300 days. nih.gov These findings unequivocally demonstrate that PFTPA is retained in the liver and spleen for very long periods following a single administration, underscoring the potential for bioaccumulation with repeated or chronic exposure.

Table 4: Organ Retention Half-Life of Perfluorotripropylamine in Rats

| Organ(s) | Elimination Model | Calculated Half-Life Range (days) | Citation |

|---|---|---|---|

| Liver and Spleen (combined) | Exponential | 110 - 190 | nih.gov |

| Liver and Spleen (combined) | Linear | 175 - 300 | nih.gov |

Advanced Analytical Methodologies for Perfluorotripropylamine Characterization and Detection

Chromatographic Separation Methods (LC-MS, GC-MS) for Perfluorotripropylamine and its Metabolites

Chromatographic techniques coupled with mass spectrometry are the cornerstone for the separation, identification, and quantification of PFTPA in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) : Due to its volatility, PFTPA is amenable to analysis by GC-MS. The gas chromatograph separates PFTPA from other components in a sample based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer then detects and identifies the PFTPA molecule based on its mass-to-charge ratio and fragmentation pattern. The PubChem database indicates the availability of GC-MS data for perfluorotripropylamine, suggesting its utility in the analysis of this compound. GC is particularly advantageous for separating branched isomers of perfluorinated compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is a widely used and highly sensitive technique for the analysis of a broad range of PFAS. While less common for volatile compounds like PFTPA, LC-MS can be employed, especially for the analysis of potential metabolites which may be less volatile and more polar. The choice of LC column, mobile phase composition, and MS parameters are critical for achieving optimal separation and sensitivity.

There is currently a significant lack of information in scientific literature regarding the metabolites of perfluorotripropylamine. The high stability of the C-F bond suggests that PFTPA is likely to be persistent and resistant to metabolic transformation in biological systems. However, should metabolites exist, LC-MS/MS would be the primary technique for their detection and characterization.

Table 1: Comparison of Chromatographic Methods for Perfluorotripropylamine Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

|---|---|---|

| Analyte Volatility | Requires volatile or semi-volatile analytes | Suitable for a wide range of polarities and volatilities |

| Applicability to PFTPA | Well-suited for the analysis of PFTPA | Potentially applicable, especially for less volatile metabolites |

| Separation Principle | Based on boiling point and column interaction | Based on partitioning between mobile and stationary phases |

| Common Ionization | Electron Ionization (EI), Chemical Ionization (CI) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |

| Metabolite Analysis | Limited to volatile metabolites | Primary technique for a broad range of potential metabolites |

High-Resolution Mass Spectrometry for Structural Elucidation of Perfluorotripropylamine

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for the structural elucidation of unknown compounds and for confirming the elemental composition of known substances like PFTPA.

By providing a mass measurement with high precision (typically to four or five decimal places), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas. This capability is crucial for confirming the identity of PFTPA in complex samples and for identifying potential transformation products or impurities. Techniques such as time-of-flight (TOF) and Orbitrap mass spectrometry are commonly used for HRMS analysis of PFAS and can be applied to PFTPA to gain confidence in its identification. Furthermore, tandem HRMS (MS/MS) experiments can reveal detailed information about the fragmentation pathways of the PFTPA ion, aiding in its structural confirmation.

Immunoassays and Biosensors for Perfluorotripropylamine Detection

Immunoassays and biosensors are rapid and often portable screening tools that can provide on-site detection of specific compounds.

Immunoassays : These methods rely on the highly specific binding of an antibody to its target antigen. While immunoassays have been developed for some of the more common PFAS, such as perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), there are currently no commercially available immunoassays specifically for perfluorotripropylamine. The development of such an assay would require the production of antibodies that can specifically recognize the PFTPA molecule.

Biosensors : Biosensors are analytical devices that combine a biological recognition element with a transducer to generate a measurable signal. Various biosensor platforms, including electrochemical and optical sensors, have been explored for the detection of PFAS. For instance, surface plasmon resonance (SPR) based optical fiber biosensors have been developed for PFOA and PFOS. In principle, a biosensor for PFTPA could be developed by immobilizing a specific recognition element, such as a custom-designed antibody or aptamer, onto the sensor surface.

Sample Preparation and Matrix Effects in Perfluorotripropylamine Analysis

The accurate analysis of PFTPA in environmental and biological samples is highly dependent on the sample preparation method and the management of matrix effects.

Sample Preparation : The goal of sample preparation is to extract PFTPA from the sample matrix, concentrate it, and remove interfering substances. Common techniques used for PFAS analysis that would be applicable to PFTPA include:

Solid-Phase Extraction (SPE) : This is a widely used technique for the extraction and pre-concentration of PFAS from aqueous samples. The choice of sorbent material is critical for achieving good recovery of PFTPA.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) : Originally developed for pesticide analysis in food, the QuEChERS method has been adapted for the extraction of PFAS from various solid and semi-solid matrices.

Matrix Effects : The co-extraction of other compounds from the sample matrix can interfere with the analysis of PFTPA, leading to either suppression or enhancement of the analytical signal in the mass spectrometer. This is a significant challenge in PFAS analysis, particularly in complex matrices like soil, sediment, and biological tissues. To mitigate matrix effects, several strategies can be employed, including the use of internal standards (isotopically labeled analogs of the analyte), thorough sample cleanup, and matrix-matched calibration curves.

Table 2: Sample Preparation Techniques for Perfluorotripropylamine Analysis

| Technique | Description | Advantages | Disadvantages |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Analyte is partitioned between a solid phase and a liquid phase. | High concentration factor, effective cleanup. | Can be time-consuming and require significant solvent volumes. |

| QuEChERS | A two-step process involving extraction with an organic solvent and salting out, followed by dispersive SPE cleanup. | Fast, simple, and uses small amounts of solvent. | May not be suitable for all matrix types without modification. |

Computational Modeling and Theoretical Studies on Perfluorotripropylamine

Molecular Dynamics Simulations and Conformational Analysis of Perfluorotripropylamine

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the dynamic behavior, conformational changes, and thermodynamic properties of molecules like Perfluorotripropylamine.

Conformational analysis, a key aspect of MD studies, involves identifying the preferred three-dimensional arrangements (conformations) of a molecule. For Perfluorotripropylamine, with its three flexible perfluoropropyl chains attached to a central nitrogen atom, a multitude of conformations are possible due to rotation around the C-C and C-N bonds. Understanding the distribution and energy of these conformers is crucial as it influences the molecule's physical properties, such as its shape, packing in condensed phases, and interactions with other molecules. While specific MD simulation studies on Perfluorotripropylamine are not extensively detailed in publicly available literature, the principles of the technique can be described. For instance, simulations of related perfluorinated compounds have been used to investigate their stability and interactions at interfaces. mdpi.comnih.gov

Research findings from analogous systems suggest that the strong C-F bonds are a crucial factor in the stability of per- and polyfluoroalkyl substances (PFAS) molecules. mdpi.com MD simulations can model these interactions to simulate processes such as pyrolysis or behavior at air-water interfaces. mdpi.com A conformational analysis of a related compound, perfluoropropionic acid, revealed the existence of multiple stable conformers (rotamers) that coexist at room temperature, which was investigated using both computational calculations and spectroscopic methods. nih.gov

Table 1: Illustrative Parameters in Molecular Dynamics and Conformational Analysis of Perfluorotripropylamine

| Parameter/Analysis | Description | Relevance to Perfluorotripropylamine |

|---|---|---|

| Potential Energy Surface | A map of the molecule's energy as a function of its geometry, showing stable conformations (energy minima) and transition states. | Identifies the most stable shapes of the molecule and the energy barriers for converting between them. |

| Dihedral Angles (φ, ψ) | The angles of rotation around the C-N and C-C single bonds. | These are the primary variables that define the different conformations of the perfluoropropyl chains. |

| Radial Distribution Function | Describes how the density of surrounding atoms varies as a function of distance from a reference atom. | Provides insights into the local structure and packing of Perfluorotripropylamine molecules in a liquid or emulsion. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecular structures. | Tracks the stability of the molecule's conformation over the course of a simulation. |

Quantum Chemical Calculations for Perfluorotripropylamine Reactivity and Interactions

Quantum chemical calculations, based on the principles of quantum mechanics, are used to compute the electronic structure and properties of molecules. scienceopen.comresearchgate.net Methods like Density Functional Theory (DFT) allow for the accurate calculation of a molecule's potential energy surface, which is fundamental to understanding its reactivity. scienceopen.comscienceopen.com These calculations can predict various molecular properties, including orbital energies, charge distribution, and bond strengths, which collectively determine the chemical behavior of Perfluorotripropylamine.

For Perfluorotripropylamine, quantum chemical calculations can elucidate its reactivity towards other chemical species and its interaction with surfaces or biological molecules. For example, by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can estimate the molecule's electron-donating and electron-accepting capabilities. The extreme electronegativity of fluorine atoms results in a significant withdrawal of electron density from the carbon skeleton, rendering the perfluoropropyl chains chemically very inert. Quantum calculations can quantify this effect and help predict the molecule's resistance to chemical attack.

Table 2: Key Properties of Perfluorotripropylamine Investigated by Quantum Chemical Calculations

| Calculated Property | Description | Significance for Perfluorotripropylamine |

|---|---|---|

| Molecular Geometry | The precise three-dimensional arrangement of atoms, including bond lengths and angles. | Provides the most stable, lowest-energy structure of the molecule. |

| Electron Density Distribution | A map showing the probability of finding an electron at any given point around the molecule. | Reveals the electron-poor nature of the carbon backbone and the electron-rich fluorine atoms, explaining its chemical inertness and unique surface properties. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | A large energy gap typically correlates with high chemical stability and low reactivity, a known characteristic of perfluorinated compounds. |

| Electrostatic Potential | The electrical potential created by the molecule's nucleus and electrons. | Helps predict how Perfluorotripropylamine will interact with other polar or charged molecules. |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Perfluorotripropylamine Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or a specific property. creative-biolabs.comwikipedia.orglongdom.org SAR provides qualitative relationships, while QSAR models establish mathematical equations that link numerical descriptors of a molecule's structure to its activity. wikipedia.org These models are widely used in drug discovery and toxicology to predict the properties of new or untested chemicals. creative-biolabs.com

For derivatives of Perfluorotripropylamine, QSAR modeling could be employed to predict how modifications to the molecular structure would affect properties like emulsification efficiency, biocompatibility, or environmental persistence. chemicalbook.com The process involves several key steps:

Data Collection: Gathering a dataset of structurally related compounds with measured experimental data for the property of interest.

Descriptor Calculation: Computing a large number of numerical values (molecular descriptors) that represent various aspects of the molecules' structure, such as size, shape, and electronic properties.

Model Building: Using statistical methods to develop a mathematical equation that best relates the descriptors to the observed activity.

Validation: Testing the model's predictive power on an independent set of compounds not used in its development.

While specific QSAR models for Perfluorotripropylamine derivatives are not prominent in the literature, the methodology provides a framework for the rational design of new compounds with desired characteristics.

Table 3: Examples of Molecular Descriptors for QSAR Modeling of Perfluorotripropylamine Derivatives

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Constitutional (1D) | Molecular Weight | The mass of the molecule. |

| Topological (2D) | Connectivity Indices | Describes the branching and connectivity of atoms in the 2D structure. |

| Geometrical (3D) | Molecular Surface Area | The surface area of the 3D molecular structure. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Represents the hydrophobicity of the molecule. |

Predictive Modeling for Perfluorotripropylamine Biocompatibility and Environmental Fate

Predictive modeling can be used to estimate the biocompatibility and environmental fate of chemicals, providing crucial information for risk assessment. nih.gov These models often fall under the category of Quantitative Structure-Property Relationships (QSPR) or QSARs and leverage data from existing chemicals to predict the behavior of new or less-studied ones. wikipedia.orgresearchgate.netosti.gov

For Perfluorotripropylamine, predictive models could be used to estimate key parameters related to its biological persistence and environmental distribution. Experimental data indicates that Perfluorotripropylamine exhibits long retention times in the body, with half-lives that can extend to hundreds of days in animal models. nih.gov Predictive models aim to forecast such behavior based on molecular structure.

Environmental fate modeling uses physicochemical properties (like vapor pressure, water solubility, and partition coefficients) as inputs to simulate a chemical's distribution and persistence in different environmental compartments such as air, water, soil, and sediment. nih.govnih.gov For instance, the US EPA's EPISuite software package is a tool used to predict these properties and degradation half-lives. nih.gov Although specific models tailored to Perfluorotripropylamine are not detailed, general models for PFASs highlight that properties like high chemical stability and mobility are common, leading to predictions of global distribution and persistence. nih.gov

Table 4: Input Parameters for Predictive Environmental Fate Modeling of Perfluorotripropylamine

| Parameter | Description | Influence on Environmental Fate |

|---|---|---|

| Vapor Pressure | The pressure exerted by the vapor in equilibrium with its condensed phases. | Determines the likelihood of partitioning into the atmosphere. |

| Water Solubility | The maximum amount of a substance that can dissolve in water. | Affects its concentration and transport in aquatic systems. |